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Compound of Interest

Compound Name: 2,3'4,5'-Tetramethoxystilbene

Cat. No.: B1682970

2,3',4,5'-Tetramethoxystilbene: A Technical
Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3',4,5'-Tetramethoxystilbene (TMS), a
potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1. TMS is a promising
molecule in cancer research and drug development due to its targeted activity and potential as
a chemopreventive and therapeutic agent. This document covers its commercial availability,
key technical data, relevant experimental protocols, and the signaling pathways it modulates.

Commercial Availability and Suppliers

2,3',4,5'-Tetramethoxystilbene is available from a variety of chemical suppliers, catering to
research and development needs. The compound is typically sold in quantities ranging from
milligrams to grams, with purity levels suitable for in vitro and in vivo studies. Below is a
summary of some of the key suppliers and their product specifications.
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Product .
. . Available
Supplier Name/Synony CAS Number Purity .
Quantities
ms
TMS,
MedChemExpres (E)-2,3',4,5'- 5 mg, 10 mg, 50
_ 24144-92-1 >98%
s tetramethoxystilb mg, 100 mg
ene
TMS,
AbMole (E)-2,3',4,5- 5 mg, 10 mg, 50
o _ 24144-92-1 >99.0%
BioScience tetramethoxystilb mg
ene
T™MS, 2,3',4,5'-
Cayman ] 1 mg, 5mg, 10
] Tetramethoxystil 24144-92-1 >98%
Chemical mg
bene
TMS,
o (E)-2,3',4,5"-
Tocris Bioscience ] 24144-92-1 >98% (HPLC) 10 mg, 50 mg
tetramethoxystilb
ene
TMS,
10mM (1 mL), 5
Selleck (E)-2,3',4,5'-
) ] 24144-92-1 >08% mg, 10 mg, 50
Chemicals tetramethoxystilb
mg, 100 mg
ene
TMS, Trans-
LKT 2,3,4,5'- 5 mg, 25 mg,
_ _ 24144-92-1 =299%
Laboratories, Inc.  tetramethoxystilb 100 mg

ene

Technical Data

2,3',4,5'-Tetramethoxystilbene is a trans-stilbene derivative with the following key properties:

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://www.benchchem.com/product/b1682970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C18H2004 [1]
Molecular Weight 300.35 g/mol [2]
Appearance Solid [2]
Melting Point 78-79 °C [3]
CAS Number 24144-92-1 [1][2]
Solubility DMSO: = 30.04 mg/mL (100 ]

mM)
DMF: 30 mg/mL [1]
Ethanol: 400 pg/mL [1]

Storage

Powder: -20°C for 3 years, 4°C
for 2 years. In solvent: -80°C
for 6 months, -20°C for 1

month.

[2]

Biological Activity

TMS is a highly potent and selective competitive inhibitor of human cytochrome P450 1B1
(CYP1B1), an enzyme that is overexpressed in a wide variety of human tumors and is involved
in the metabolic activation of procarcinogens.[5] Its inhibitory activity against other CYP
isoforms is significantly lower, highlighting its selectivity.

Selectivity vs.

Target ICs0 Ki Reference
CYP1B1
CYP1B1 6 nM 3nM - [6]
CYP1Al 300 nM - 50-fold [6]
CYP1A2 3.1 uM - ~500-fold [6]
Experimental Protocols
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This section provides detailed methodologies for key experiments relevant to the study of

2,3',4,5'-Tetramethoxystilbene.

Synthesis of 2,3',4,5'-Tetramethoxystilbene (Wittig
Reaction)

The Wittig reaction is a widely used method for the synthesis of stilbene derivatives. The

following is a general protocol that can be adapted for the synthesis of TMS.

Materials:

2,4-Dimethoxybenzaldehyde
3,5-Dimethoxybenzyltriphenylphosphonium bromide
Sodium methoxide (NaOMe)

Methanol (anhydrous)

Dichloromethane (DCM)

Hexane

Silica gel for column chromatography

Procedure:

Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous methanol.

Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution
at room temperature. The formation of the ylide is indicated by a color change.

Wittig Reaction: To the ylide solution, add a solution of 2,4-dimethoxybenzaldehyde in
anhydrous methanol dropwise.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).
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o Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
e Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

« Purification: Purify the crude product by silica gel column chromatography using a
hexane/ethyl acetate gradient to yield pure (E)-2,3',4,5'-Tetramethoxystilbene.

o Characterization: Confirm the structure and purity of the final product using techniques such
as 'H NMR, 13C NMR, and mass spectrometry.

CYP1B1 Inhibition Assay (EROD Assay)

The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the
catalytic activity of CYP1Al and CYP1B1.

Materials:

Recombinant human CYP1B1 enzyme
 NADPH regenerating system

e 7-Ethoxyresorufin (substrate)

e Resorufin (standard)

o Potassium phosphate buffer (pH 7.4)

» 96-well microplate

e Fluorescence plate reader

Procedure:

o Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating
system, and the recombinant CYP1B1 enzyme in a 96-well plate.
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e Add various concentrations of 2,3',4,5'-Tetramethoxystilbene (dissolved in a suitable
solvent like DMSO) to the wells. Include a solvent control (no inhibitor).

e Pre-incubate the plate at 37°C for 10 minutes.

« Initiate the reaction by adding the substrate, 7-ethoxyresorufin.
 Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

o Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

o Measure the fluorescence of the product, resorufin, using a fluorescence plate reader
(excitation ~530 nm, emission ~590 nm).

e Generate a standard curve using known concentrations of resorufin.

o Calculate the percent inhibition of CYP1B1 activity at each concentration of TMS and
determine the ICso value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability.

Materials:

e Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

o Complete cell culture medium

o 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
e DMSO

e 96-well cell culture plate

e Microplate reader

Procedure:
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e Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

o Treat the cells with various concentrations of 2,3',4,5'-Tetramethoxystilbene for the desired
duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

» After the treatment period, remove the medium and add fresh medium containing MTT
solution to each well.

¢ Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to
purple formazan crystals.

o Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC Staining)

Annexin V staining is a common method to detect early apoptosis.
Materials:
e Cancer cell line of interest

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and binding buffer)

e Flow cytometer

Procedure:

o Treat cells with 2,3',4,5'-Tetramethoxystilbene for the desired time.

» Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

e Resuspend the cells in the provided binding buffer.
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e Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's
instructions.

e Incubate the cells in the dark at room temperature for 15 minutes.
e Analyze the stained cells by flow cytometry.

o Viable cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of 2,3',4,5'-Tetramethoxystilbene is the potent and selective
inhibition of CYP1B1. This enzyme is regulated by the aryl hydrocarbon receptor (AhR)
signaling pathway.[7]

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor.
Upon binding to ligands, such as certain polycyclic aromatic hydrocarbons (PAHS) or dioxins
(e.g., TCDD), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator
(ARNT), and binds to xenobiotic responsive elements (XRES) in the promoter regions of target
genes, including CYP1B1, leading to their increased expression.[7]

TMS has been shown to suppress the TCDD-induced expression of CYP1B1 in cancer cells.[7]
While it down-regulates CYP1B1 gene expression, it does not appear to alter the mRNA levels
of AhR or ARNT.[7] This suggests that TMS may interfere with the transcriptional activation of
the CYP1B1 gene downstream of AhR activation.

Induction of Apoptosis: In addition to its inhibitory effect on CYP1B1, TMS has been shown to
induce apoptotic cell death in human cancer cells.[7] The cytotoxic effects of TMS can be
enhanced in the presence of CYP1B1 inducers like TCDD.[7] This suggests that the metabolic
activation of TMS by CYP1B1 may contribute to its cellular toxicity in cancer cells.

Below are diagrams illustrating the experimental workflow for a CYP1B1 inhibition assay and
the proposed signaling pathway of TMS.
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Caption: Experimental workflow for a CYP1B1 inhibition (EROD) assay.
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Caption: Proposed signaling pathway of 2,3',4,5'-Tetramethoxystilbene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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